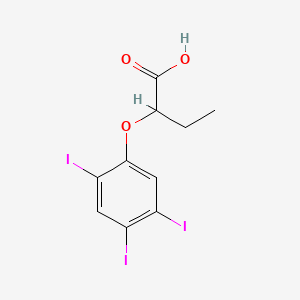
2-(2,4,5-Triiodophenoxy)butyric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4,5-Triiodophenoxy)butyric acid: is an organic compound characterized by the presence of three iodine atoms attached to a phenoxy group, which is further connected to a butyric acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,5-Triiodophenoxy)butyric acid typically involves the iodination of a phenoxybutyric acid precursor. The process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the 2, 4, and 5 positions on the phenoxy ring.
Industrial Production Methods: Industrial production of this compound may involve a similar iodination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 2-(2,4,5-Triiodophenoxy)butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Azides or nitriles.
科学研究应用
Chemistry: 2-(2,4,5-Triiodophenoxy)butyric acid is used as a precursor in the synthesis of various iodinated organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical reagents.
Biology: In biological research, the compound is studied for its potential as a radiolabeled tracer due to the presence of iodine atoms. It can be used in imaging techniques such as positron emission tomography (PET) to track biological processes in vivo.
Medicine: The compound’s iodine content makes it a candidate for use in radiopharmaceuticals. It can be incorporated into diagnostic agents for thyroid imaging and other medical applications where iodine’s radiographic properties are beneficial.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups allow for the creation of polymers, coatings, and other high-performance products.
作用机制
The mechanism of action of 2-(2,4,5-Triiodophenoxy)butyric acid involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can participate in halogen bonding, which influences its binding affinity to biological molecules. Additionally, the phenoxy and butyric acid moieties contribute to the compound’s overall reactivity and interactions with enzymes and receptors.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.
Receptors: It may bind to specific receptors, modulating signal transduction and cellular responses.
相似化合物的比较
2,4,5-Trichlorophenoxyacetic acid: A chlorinated analog used as a herbicide.
2,4-Dichlorophenoxyacetic acid: Another herbicide with similar structural features but different halogen atoms.
Uniqueness: 2-(2,4,5-Triiodophenoxy)butyric acid is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties compared to its chlorinated counterparts. The iodine atoms enhance the compound’s radiographic properties, making it suitable for applications in medical imaging and radiopharmaceuticals.
属性
CAS 编号 |
90842-73-2 |
|---|---|
分子式 |
C10H9I3O3 |
分子量 |
557.89 g/mol |
IUPAC 名称 |
2-(2,4,5-triiodophenoxy)butanoic acid |
InChI |
InChI=1S/C10H9I3O3/c1-2-8(10(14)15)16-9-4-6(12)5(11)3-7(9)13/h3-4,8H,2H2,1H3,(H,14,15) |
InChI 键 |
CBIKABIUCPBNCS-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)O)OC1=CC(=C(C=C1I)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


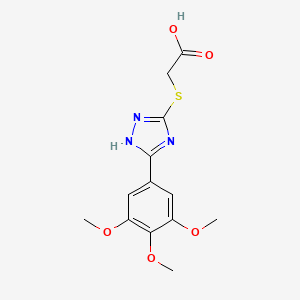
![1-Naphthalenesulfonic acid, 3-hydroxy-7-[(4-nitrobenzoyl)amino]-](/img/structure/B13771242.png)

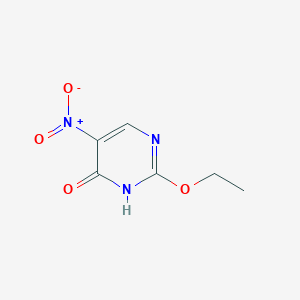
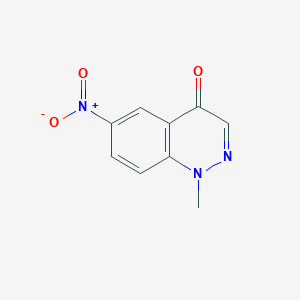
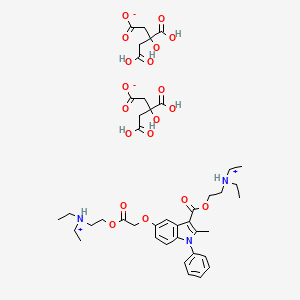


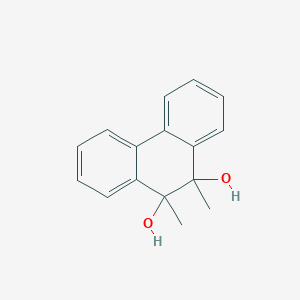
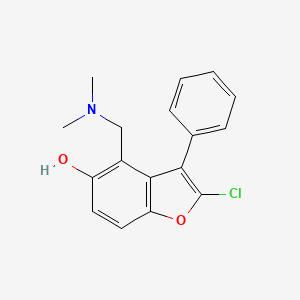
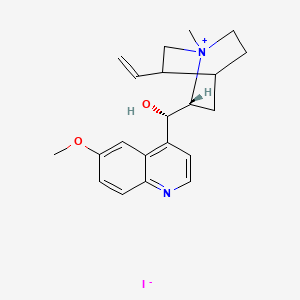
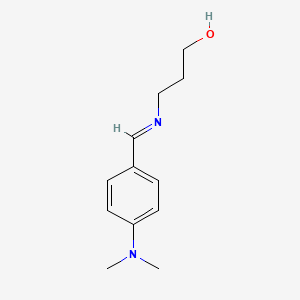
![3,3'-(9H,9'H-[3,4'-Bicarbazole]-9,9'-diyl)dibenzonitrile](/img/structure/B13771326.png)
![Dioxotungsteniooxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;1-hexadecylpyridin-1-ium;phosphoric acid](/img/structure/B13771330.png)
